Reduced Pharmacological Activity Relative to Parent Atomoxetine
Desmethyl Atomoxetine Hydrochloride is the active metabolite of atomoxetine but demonstrates substantially reduced pharmacological potency compared to the parent drug [1]. While atomoxetine is a potent and selective norepinephrine reuptake inhibitor, the N-desmethyl metabolite is considered to have limited activity, with its contribution to overall therapeutic effect being significantly lower [1].
| Evidence Dimension | Pharmacological activity at norepinephrine transporter (NET) |
|---|---|
| Target Compound Data | Substantially less pharmacological activity compared with atomoxetine |
| Comparator Or Baseline | Atomoxetine (parent drug) |
| Quantified Difference | Not quantified; qualitatively described as 'substantially less' |
| Conditions | In vivo human metabolism and in vitro pharmacological assays (specific Ki/IC50 values for N-desmethylatomoxetine were not found in primary literature) |
Why This Matters
Researchers seeking to model or attribute the pharmacodynamic effects of atomoxetine therapy must account for the limited activity of this metabolite, making its use as a reference standard critical for accurate interpretation of pharmacokinetic-pharmacodynamic relationships.
- [1] RxReasoner. (n.d.). Atomoxetine Pharmacology. Retrieved from https://www.rxreasoner.com/substances/atomoxetine/pharmacology View Source
